molecular formula C8H11N3 B12098929 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine

Cat. No.: B12098929
M. Wt: 149.19 g/mol
InChI Key: VPQJWMYETYBTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is a bicyclic heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a pyridine derivative with a suitable amine, followed by cyclization to form the desired bicyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[3,2-d]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine is unique due to its specific ring fusion pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-10-5-8-7(11-6)3-2-4-9-8/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQJWMYETYBTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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